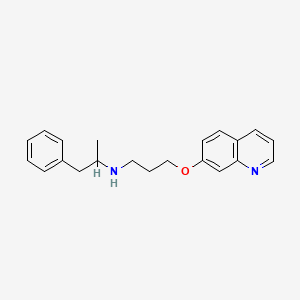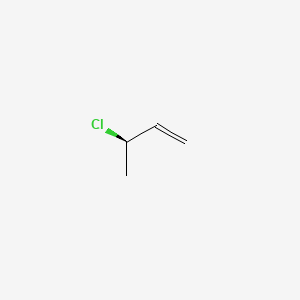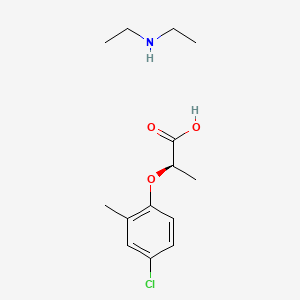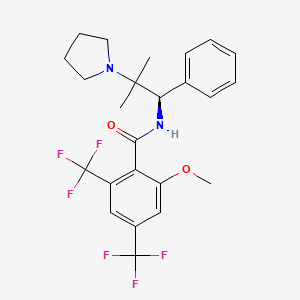
Benzamide, 2-methoxy-N-((1R)-2-methyl-1-phenyl-2-(1-pyrrolidinyl)propyl)-4,6-bis(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2-methoxy-N-((1R)-2-methyl-1-phenyl-2-(1-pyrrolidinyl)propyl)-4,6-bis(trifluoromethyl)- is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound, with its unique structural features, holds potential for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-methoxy-N-((1R)-2-methyl-1-phenyl-2-(1-pyrrolidinyl)propyl)-4,6-bis(trifluoromethyl)- typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 2-methoxy-N-((1R)-2-methyl-1-phenyl-2-(1-pyrrolidinyl)propyl)-4,6-bis(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active benzamides.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of Benzamide, 2-methoxy-N-((1R)-2-methyl-1-phenyl-2-(1-pyrrolidinyl)propyl)-4,6-bis(trifluoromethyl)- involves its interaction with specific molecular targets. These may include receptors, enzymes, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: A simpler structure with known antipsychotic and antiemetic properties.
Trifluoromethylbenzamide: Contains trifluoromethyl groups, similar to the compound .
Methoxybenzamide: Contains a methoxy group, similar to the compound .
Uniqueness
Benzamide, 2-methoxy-N-((1R)-2-methyl-1-phenyl-2-(1-pyrrolidinyl)propyl)-4,6-bis(trifluoromethyl)- is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to other benzamides.
Eigenschaften
CAS-Nummer |
960524-24-7 |
|---|---|
Molekularformel |
C24H26F6N2O2 |
Molekulargewicht |
488.5 g/mol |
IUPAC-Name |
2-methoxy-N-[(1R)-2-methyl-1-phenyl-2-pyrrolidin-1-ylpropyl]-4,6-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C24H26F6N2O2/c1-22(2,32-11-7-8-12-32)20(15-9-5-4-6-10-15)31-21(33)19-17(24(28,29)30)13-16(23(25,26)27)14-18(19)34-3/h4-6,9-10,13-14,20H,7-8,11-12H2,1-3H3,(H,31,33)/t20-/m1/s1 |
InChI-Schlüssel |
NGWVYOWTXSIDQF-HXUWFJFHSA-N |
Isomerische SMILES |
CC(C)([C@@H](C1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2OC)C(F)(F)F)C(F)(F)F)N3CCCC3 |
Kanonische SMILES |
CC(C)(C(C1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2OC)C(F)(F)F)C(F)(F)F)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


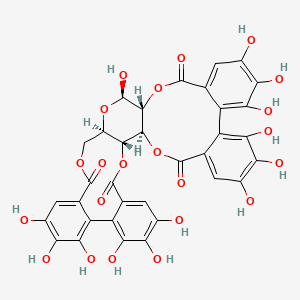

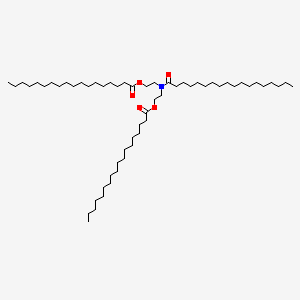
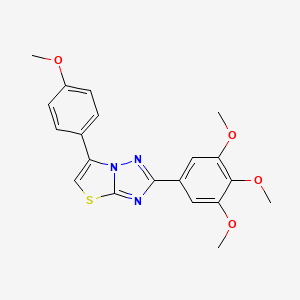
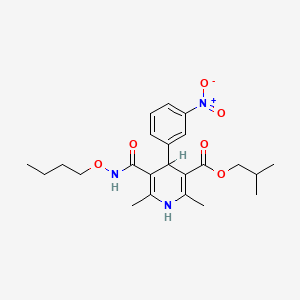
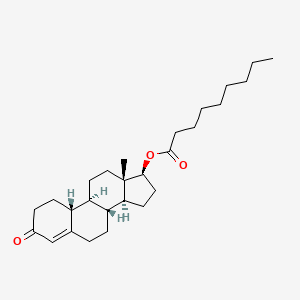

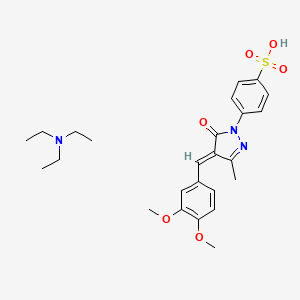
![hydrogen sulfate;1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium](/img/structure/B15187675.png)
![3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide](/img/structure/B15187676.png)
